molecular formula C22H38O7 B1425127 Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)- CAS No. 76822-56-5

Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-

Cat. No. B1425127
CAS RN: 76822-56-5
M. Wt: 414.5 g/mol
InChI Key: LUZXSWCNVAYLKY-OVRPBERLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16R)-Mexiprostil is an analogue of Prostaglandin E1, which is a primary prostaglandin that is easily crystallized from purified biological extracts. (16R)-Mexiprostil showed some antisecretory and cytoprotective activity in the stomach, thus is a potential anti-ulcer agent.

Scientific Research Applications

Gastroprotective Activity

MDL-646, a derivative of Prost-13-en-1-oic acid, has been studied for its gastroprotective properties. Galliani et al. (1984) found that MDL-646 exhibits potent gastric cytoprotective and antisecretory activity. This compound demonstrates a dissociation between gastroprotective and luteolytic activity, indicating a specific action in gastric protection (Galliani et al., 1984).

Effects on Gastric Acid Secretion

Scarpignato et al. (1983) investigated the effects of MDL 646 on gastric acid secretion in various animals. The compound significantly inhibited hypersecretion induced by different agents, demonstrating its potential for human use in controlling gastric acid secretion (Scarpignato et al., 1983).

Cytotoxicity and Cell Proliferation

Barrero et al. (2004) isolated various diterpenic acids, including derivatives of Prost-13-en-1-oic acid, and tested their cytotoxicity against several cell lines. These studies are crucial in understanding the potential therapeutic applications of these compounds (Barrero et al., 2004).

Pharmacological Characterization

Research by Wilson et al. (2004) provided a detailed pharmacological profile of human prostanoid receptors, which can be activated by derivatives of Prost-13-en-1-oic acid. This work is fundamental in understanding how these compounds interact with specific receptors and produce biological effects (Wilson et al., 2004).

Structural and Chemical Studies

Pelizzi et al. (1988) conducted X-ray structure determination of Mexiprostil, a gastroprotective derivative of Prost-13-en-1-oic acid. Such structural analyses are essential for the development and optimization of therapeutic agents (Pelizzi et al., 1988).

properties

CAS RN

76822-56-5

Product Name

Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 7-[(1R,2R,3R)-2-[(E,3R,4R)-3,4-dihydroxy-4-methoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C22H38O7/c1-4-5-14-22(27,29-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)28-2/h12-13,16-17,19-20,24-25,27H,4-11,14-15H2,1-3H3/b13-12+/t16-,17-,19-,20-,22-/m1/s1

InChI Key

LUZXSWCNVAYLKY-OVRPBERLSA-N

Isomeric SMILES

CCCC[C@@]([C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O)(O)OC

SMILES

CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC

Canonical SMILES

CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
Reactant of Route 2
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
Reactant of Route 3
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
Reactant of Route 4
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
Reactant of Route 5
Reactant of Route 5
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
Reactant of Route 6
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-

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